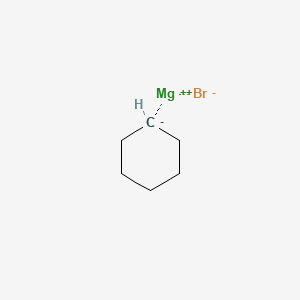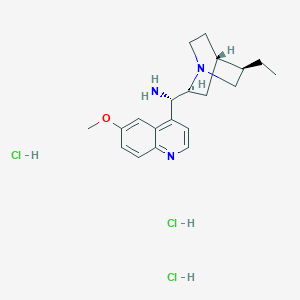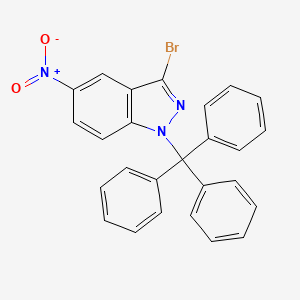
3-bromo-5-nitro-1-trityl-1H-indazole
Descripción general
Descripción
The compound 3-bromo-5-nitro-1-trityl-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole derivatives are known for their biological activities and have been studied for their potential use in various applications, including as inhibitors of nitric oxide synthase . The presence of bromo and nitro substituents on the indazole ring can significantly alter the compound's physical, chemical, and biological properties.
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized by methods such as X-ray diffraction, NMR spectroscopy, and DFT calculations . The synthesis of related nitroindazole derivatives often involves halogenation and nitration reactions, which introduce the respective bromo and nitro groups into the indazole ring system .
Molecular Structure Analysis
The molecular structure of nitroindazole derivatives has been studied using X-ray diffraction and spectroscopic methods. These studies reveal that the indazole ring system and the nitro group tend to be nearly coplanar, which can influence the compound's reactivity and interaction with biological targets . The presence of a trityl group would add significant steric bulk to the molecule, potentially affecting its crystal packing and molecular interactions.
Chemical Reactions Analysis
Indazole derivatives can participate in various chemical reactions, including halogen bonding and hydrogen bonding, which can be crucial for their biological activity . The bromo and nitro groups are also reactive sites that can undergo further chemical transformations, such as coupling reactions or nucleophilic substitutions, which can be utilized to synthesize more complex molecules or to modify the compound's properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely include moderate to high thermal stability and a significant density due to the presence of heavy bromine and trityl groups. The nitro group contributes to the compound's energetic properties, which could be explored for potential applications in materials science . The electronic properties, such as the HOMO-LUMO gap, could be investigated using quantum chemical calculations to predict the compound's reactivity and stability .
Aplicaciones Científicas De Investigación
Indazole derivatives, including 3-bromo-5-nitro-1-trityl-1H-indazole, are heterocyclic compounds with a core structure that combines pyrazole and benzene rings. These compounds are of significant interest in various scientific research areas due to their diverse biological activities and potential therapeutic applications. The focus here is on the broad scientific research applications of indazole derivatives, excluding any direct usage in drug dosages or side effects.
Applications in Drug Discovery and Development
Indazole derivatives have been widely explored for their therapeutic potential in drug discovery and development. Their applications span across various domains, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. One critical aspect of indazole research lies in its versatility in chemical modifications, allowing for the synthesis of compounds with enhanced pharmacological profiles. For instance, the indazole scaffold forms the basis for several compounds with promising anticancer and anti-inflammatory activities, highlighting its significance in developing treatments for disorders involving protein kinases and neurodegeneration (Denya, S., Malan, S., & Joubert, J., 2018).
Contribution to Material Science and Chemistry
Beyond pharmacological applications, indazole derivatives contribute significantly to material science and chemistry. Their stability under various conditions makes them suitable for forming metal complexes, serving as catalysts in asymmetric synthesis, and applications in organic synthesis. The ability of these compounds to engage in a wide range of chemical reactions enables the development of new materials and innovative chemical processes, showcasing the diversity of indazole's applications beyond the biomedical field.
Role in Synthesis and Catalysis
The synthetic versatility of indazole derivatives is further illustrated by their role in catalysis and organic synthesis. Transition-metal-catalyzed C–H activation/annulation sequences utilize indazole scaffolds for constructing functionalized derivatives, demonstrating the compound's utility in efficient, one-step synthesis processes. This aspect of indazole research is pivotal for developing eco-friendly and sustainable chemical processes, contributing to the advancement of green chemistry principles (Shiri, P., Roosta, A., Dehaen, W., & Amani, A., 2022).
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: Call a poison center/doctor if you feel unwell (P301+P312) .
Mecanismo De Acción
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may influence pathways related to hiv protease, serotonin receptors, aldol reductase, and acetylcholinesterase .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Análisis Bioquímico
Biochemical Properties
3-Bromo-5-nitro-1-trityl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can affect biochemical pathways and cellular processes . For instance, it may interact with enzymes involved in oxidative stress responses, leading to the modulation of reactive oxygen species (ROS) levels within cells . Additionally, this compound can bind to specific proteins, altering their function and stability, which can have downstream effects on cellular metabolism and signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, which can lead to the accumulation or depletion of key metabolites . This compound can also bind to DNA and RNA, affecting transcription and translation processes . Additionally, this compound can interact with cell membrane receptors, initiating signaling cascades that result in altered cellular responses . These interactions highlight the compound’s ability to modulate multiple biochemical pathways simultaneously.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can vary over time, with initial responses often followed by adaptive changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and modulating immune responses . Higher doses can lead to toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing adverse effects . These findings underscore the importance of dosage optimization in the potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis . Additionally, the compound’s interactions with metabolic enzymes can lead to changes in the levels of key metabolites, affecting overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biochemical effects . The localization and accumulation of this compound can influence its activity and function, as well as its potential toxicity . Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be targeted to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound’s presence in the nucleus can affect gene expression and DNA repair processes . The subcellular localization of this compound is a key factor in determining its overall biochemical effects.
Propiedades
IUPAC Name |
3-bromo-5-nitro-1-tritylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrN3O2/c27-25-23-18-22(30(31)32)16-17-24(23)29(28-25)26(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDUHZXZECHMGLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)[N+](=O)[O-])C(=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730674 | |
| Record name | 3-Bromo-5-nitro-1-(triphenylmethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
942189-39-1 | |
| Record name | 3-Bromo-5-nitro-1-(triphenylmethyl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





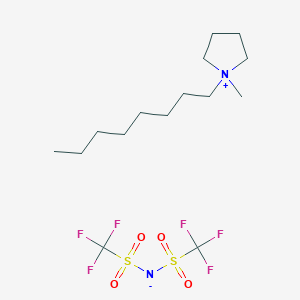
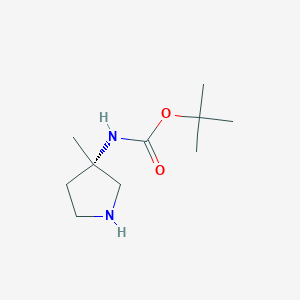
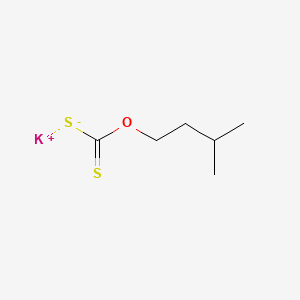
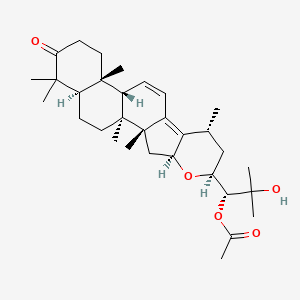
![(R)-methyl 5-(6-(chloromethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate](/img/structure/B3030604.png)
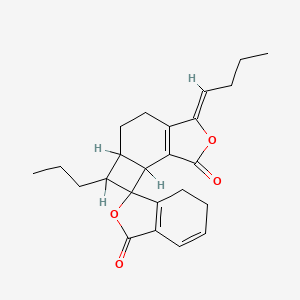

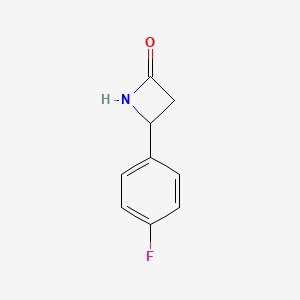
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N,N-dimethyl-1-phenylmethanamine;chloride](/img/structure/B3030611.png)
